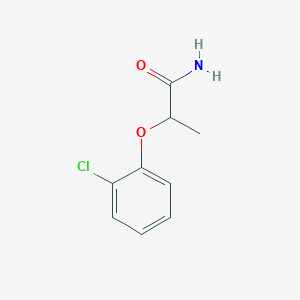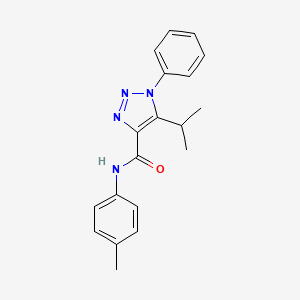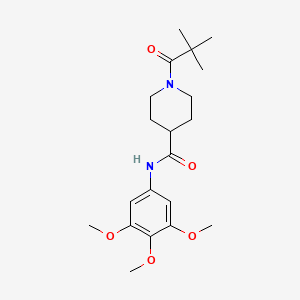
2-(2-chlorophenoxy)propanamide
Overview
Description
2-(2-chlorophenoxy)propanamide, also known as fenoxaprop-p-ethyl, is a selective herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, corn, and rice. It belongs to the chemical family of aryloxyphenoxypropionates and has a molecular formula of C18H16ClNO4. Fenoxaprop-p-ethyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Nonlinear Optical Material Research
One significant application of 2-(2-chlorophenoxy)propanamide is in the field of nonlinear optical materials. Research by Prabhu et al. (2000, 2001) focused on synthesizing and characterizing N-(2-chlorophenyl)-(1-propanamide), a related compound. They discovered its potential as an organic electro-optic and nonlinear optical material. The material was synthesized using a standard method and purified through repeated crystallization. Single crystals were grown using the slow evaporation technique and characterized by various methods including UV-Vis, IR, NMR, and powder XRD techniques. The second harmonic generation (SHG) of these crystals was measured, indicating their potential application in nonlinear optics (Prabhu et al., 2000), (Prabhu et al., 2001).
Crystal Structure and Properties
In another study, the structural, dielectric, and optical properties of N-(2-chlorophenyl)-(1-propanamide) single crystals were investigated by Srinivasan et al. (2006). They used the slow cooling solution growth technique to grow transparent single crystals of this compound. The study included analysis through FT-IR, FT-Raman, UV–Vis spectral studies, dielectric studies, and laser damage threshold studies. This research provided valuable insights into the physical characteristics of these crystals, which can be crucial for their practical applications in various fields (Srinivasan et al., 2006).
Potential Medical Applications
A paper by Pandey et al. (2020) discussed the quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide, which is closely related to this compound. They performed a comprehensive quantum chemical analysis using DFT/B3LYP and 6-311G(d,p) basis set. The study included vibrational analysis, electronic property calculations, and molecular docking with 6LU7 protein, suggesting potential medicinal applications for COVID-19 (Pandey et al., 2020).
Environmental and Agricultural Studies
Research on environmental and agricultural applications of related compounds has been conducted. For instance, Perera et al. (1999) studied the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system in Sri Lanka. This study highlighted the environmental implications and behavior of such compounds in agricultural settings (Perera et al., 1999).
Photocatalytic Degradation Studies
Sturini et al. (1997) explored the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide, a herbicide similar to this compound, in water. They found that both UV-A and solar light could effectively degrade these compounds. This research provides insights into environmental detoxification methods for such chemicals (Sturini et al., 1997).
Herbicidal Activity
Research on compounds structurally similar to this compound also includes herbicidal applications. For instance, a study by Liu et al. (2008) synthesized and characterized N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and found it to be effective in herbicidal activity. This suggests potential agricultural applications of related compounds (Liu et al., 2008).
Properties
IUPAC Name |
2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZNQNBFUIDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444073.png)
![rel-(2R,3R)-3-(6-methoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4444077.png)
![7-butyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4444089.png)
![7-(2-furylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444104.png)

![N-cyclopentyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444120.png)

![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzenesulfonamide](/img/structure/B4444131.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(2-thienylmethyl)methanesulfonamide](/img/structure/B4444134.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4444143.png)
![5-oxo-3-phenyl-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444162.png)


